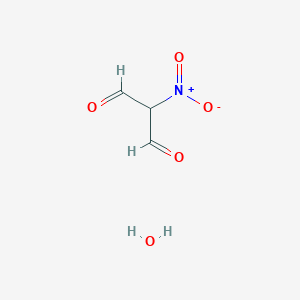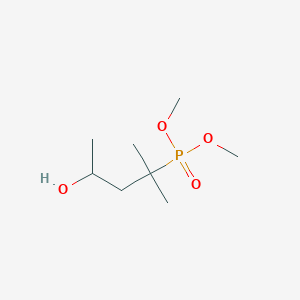
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is an organophosphorus compound with a unique structure that includes both hydroxyl and phosphonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-hydroxy-2-methylpentan-2-one under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the ketone reacts with the phosphite to form the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Wirkmechanismus
The mechanism by which dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate exerts its effects involves interactions with various molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound’s ability to participate in nucleophilic substitution reactions also allows it to modify biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl phosphite: A simpler phosphonate ester with similar reactivity.
4-Hydroxy-2-methylpentan-2-one: The ketone precursor used in the synthesis of dimethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate.
Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate: An analogous compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its combination of hydroxyl and phosphonate functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
872627-20-8 |
|---|---|
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
4-dimethoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C8H19O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h7,9H,6H2,1-5H3 |
InChI-Schlüssel |
ZDRCHCGCURHJGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)P(=O)(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



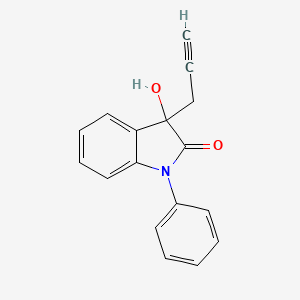
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
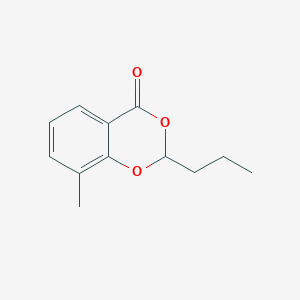

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
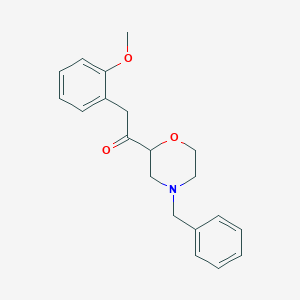
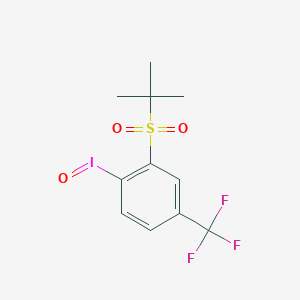
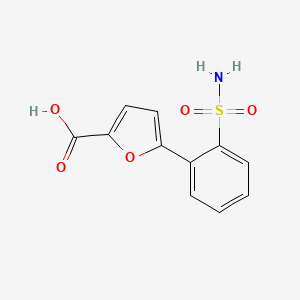
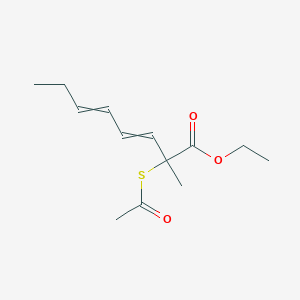

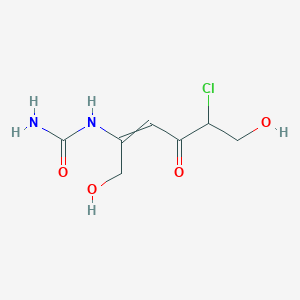
![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
